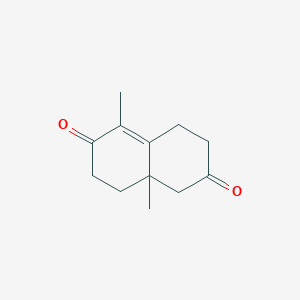
5,8a-Dimethyl-1,3,4,7,8,8a-hexahydronaphthalene-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8a-Dimethyl-1,3,4,7,8,8a-hexahydronaphthalene-2,6-dione is a complex organic compound with a unique structure It belongs to the class of hexahydronaphthalenes, which are characterized by their hexahydro-naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8a-Dimethyl-1,3,4,7,8,8a-hexahydronaphthalene-2,6-dione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,8a-Dimethyl-1,3,4,7,8,8a-hexahydronaphthalene-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5,8a-Dimethyl-1,3,4,7,8,8a-hexahydronaphthalene-2,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the manufacture of various chemical products, including fragrances and polymers.
Wirkmechanismus
The mechanism of action of 5,8a-Dimethyl-1,3,4,7,8,8a-hexahydronaphthalene-2,6-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Isopropyl-4,7-dimethyl-1,2,3,4,5,6-hexahydronaphthalene
- 6-Isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol
- (1R,4aS,8aR)-1-Isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydronaphthalene
Uniqueness
What sets 5,8a-Dimethyl-1,3,4,7,8,8a-hexahydronaphthalene-2,6-dione apart from similar compounds is its specific structural configuration and the presence of two ketone groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
108990-36-9 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
5,8a-dimethyl-3,4,7,8-tetrahydro-1H-naphthalene-2,6-dione |
InChI |
InChI=1S/C12H16O2/c1-8-10-4-3-9(13)7-12(10,2)6-5-11(8)14/h3-7H2,1-2H3 |
InChI-Schlüssel |
JRDFGSJSYMPQCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCC(=O)CC2(CCC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one](/img/structure/B14324490.png)
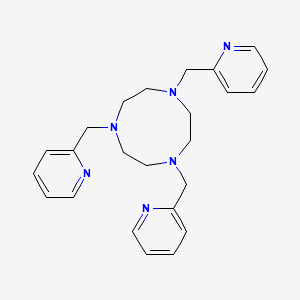
![N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14324500.png)
![3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14324502.png)
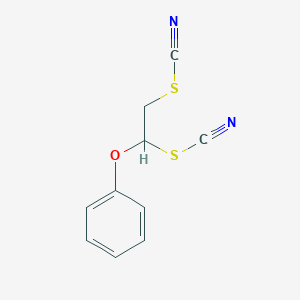

![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
-](/img/structure/B14324546.png)
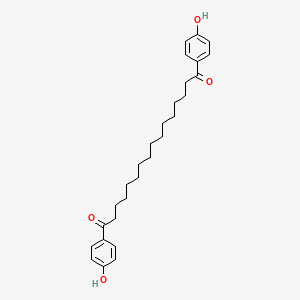

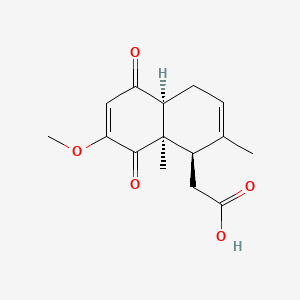
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
